Naloxone methiodide

Übersicht

Beschreibung

Naloxone methiodide is a quaternary ammonium salt derivative of naloxone, a well-known opioid antagonist. Unlike naloxone, this compound does not cross the blood-brain barrier, making it a peripherally acting opioid receptor antagonist. This characteristic makes it particularly useful in research and clinical settings where central nervous system penetration is undesirable .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naloxone methiodide can be synthesized through the methylation of naloxone. The process typically involves the reaction of naloxone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetone or acetonitrile under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Reductive Amination of Morphinan-6-ones

Naloxone methiodide derivatives are synthesized via reductive amination of 14-phenylpropoxymorphinan-6-ones. For example:

-

Reagents : Glycine tert-butyl ester hydrochloride and sodium cyanoborohydride (NaCNBH₃).

-

Conditions : Reaction in DMF/MeOH (10:1) at room temperature .

-

Products : Diastereoisomers (e.g., compounds 11 , 12 , 15 , 16 ) separated via medium-pressure liquid chromatography (MPLC) .

Ester Cleavage to Amino Acids

The tert-butyl esters undergo hydrolysis to yield free amino acids:

-

Outcomes : Generation of compounds 13 , 14 , 17 , and 18 , which exhibit subnanomolar affinity for μ-, δ-, and κ-opioid receptors .

| Step | Reagents/Conditions | Products | Key Outcomes |

|---|---|---|---|

| Reductive amination | NaCNBH₃, DMF/MeOH, RT | Diastereoisomers | Separation via MPLC |

| Ester cleavage | HCl in dioxane | Amino acids | High opioid receptor affinity |

Configuration Assignments

The stereochemistry at C(6) is determined by coupling constants (J(5,6)) between H–C(5) and H–C(6):

This stereochemical analysis ensures precise structural characterization critical for receptor binding studies.

Receptor Binding Affinity

This compound exhibits lower binding affinity compared to naloxone, as shown in mouse brain homogenate studies :

| Receptor Type | Naloxone K<sub>i</sub> (nM) | This compound K<sub>i</sub> (nM) | Affinity Ratio (Naloxone:Methiodide) |

|---|---|---|---|

| μ-opioid | 1.5 | 22.5 | 1:15 |

| δ-opioid | 0.3 | 99.0 | 1:330 |

| κ-opioid | 2.5 | 15.0 | 1:6 |

This reduced affinity correlates with its limited blood-brain barrier penetration .

Stability and Selectivity

-

Peripheral Restriction : this compound is ~40-fold less permeable across the blood-brain barrier than naloxone-HCl .

-

Metabolic Stability : Unlike naloxone, this compound is not metabolized into brain-penetrant naloxone, as confirmed by pharmacokinetic studies .

Functional Antagonism

This compound reverses opioid-induced effects without central nervous system penetration:

-

Mechanism : Competitive inhibition of peripheral μ-opioid receptors .

-

Key Reaction : Co-administration with opioids (e.g., heroin, methadone) blocks respiratory depression and analgesia .

| Opioid Agonist | This compound Dose (mg/kg) | Effect Reversed | Withdrawal Observed? |

|---|---|---|---|

| Heroin | 0.2–2 | Respiratory depression | No |

| Methadone | 30–100 | Analgesia | No |

Structural Derivatives

Modifications to the N-substituent (e.g., cyclopropylmethyl instead of methyl) yield derivatives with:

Wissenschaftliche Forschungsanwendungen

Reversal of Opioid-Induced Respiratory Depression

Case Study: Fentanyl Overdose

A study published in eLife demonstrated that naloxone methiodide can effectively reverse fentanyl-induced respiratory depression in rodent models. The research indicated that at lower doses (20 mcg/kg), NLXmi restored respiratory function to baseline levels without causing detectable levels in the brain, confirming its peripheral action . This study suggests that NLXmi can be a promising therapeutic strategy for managing fentanyl overdoses, where rapid restoration of respiratory function is critical.

| Study | Drug Used | Dosage | Outcome |

|---|---|---|---|

| eLife 2024 | Fentanyl | 20 mcg/kg | Restored respiratory function without CNS effects |

| eLife 2024 | Fentanyl | 50 mcg/kg | Required higher dose of NLXmi for full reversal |

Opioid-Induced Analgesia Reversal

Case Study: Chronic Morphine Administration

In another study, this compound was shown to reverse both respiratory depression and analgesia induced by chronic morphine administration in rats. The results indicated that while both naloxone and NLXmi reversed these effects, only NLXmi did not induce significant withdrawal symptoms, highlighting its potential for safer use in chronic pain management .

| Study | Opioid Used | Outcome | Withdrawal Symptoms |

|---|---|---|---|

| PubMed 2002 | Morphine | Reversed respiratory depression and analgesia | None with NLXmi |

Peripheral Opioid Receptor Blockade

Research has also explored the role of peripheral opioid receptors in heroin-induced respiratory depression. A study found that this compound effectively blocked heroin's negative effects on brain oxygen levels at low doses (0.2 mg/kg), further supporting its role as a peripheral antagonist . This finding underscores the importance of peripheral mechanisms in opioid overdose scenarios.

Comparative Efficacy with Other Antagonists

The following table summarizes the comparative efficacy of this compound against traditional naloxone hydrochloride regarding central nervous system penetration and withdrawal symptom induction.

| Characteristic | Naloxone Hydrochloride | This compound |

|---|---|---|

| CNS Penetration | High | Low |

| Induction of Withdrawal Symptoms | Yes | No |

| Efficacy in Respiratory Depression | Yes | Yes |

Wirkmechanismus

Naloxone methiodide exerts its effects by competitively binding to opioid receptors, particularly the μ-opioid receptor. This binding prevents opioid agonists from interacting with the receptor, thereby blocking their effects. Since this compound does not cross the blood-brain barrier, its action is limited to peripheral tissues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naloxone: A central and peripheral opioid receptor antagonist.

Naltrexone: Another opioid receptor antagonist with a longer duration of action.

Methylnaltrexone: A peripherally acting opioid receptor antagonist similar to naloxone methiodide.

Uniqueness

This compound is unique in its inability to cross the blood-brain barrier, making it an ideal candidate for studies focused on peripheral opioid receptors. This characteristic distinguishes it from naloxone and naltrexone, which affect both central and peripheral receptors .

Biologische Aktivität

Naloxone methiodide is a quaternary ammonium derivative of naloxone, primarily known for its role as an opioid receptor antagonist. This compound has garnered attention due to its unique pharmacological properties, particularly its ability to selectively block peripheral opioid receptors while having limited central nervous system penetration. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in reversing opioid-induced effects, and potential therapeutic applications.

This compound acts predominantly on peripheral opioid receptors, which are located outside the central nervous system (CNS). Unlike naloxone hydrochloride, which can cross the blood-brain barrier (BBB), this compound exhibits significantly lower permeability, making it a selective antagonist for peripheral opioid receptors. Research has shown that this compound can effectively block heroin-induced decreases in brain oxygen levels without significant central effects at low doses (2 mg/kg) .

Table 1: Comparison of Naloxone and this compound

| Property | Naloxone Hydrochloride | This compound |

|---|---|---|

| BBB Permeability | High | Low |

| Primary Action | Central and Peripheral | Primarily Peripheral |

| Respiratory Depression Reversal | Yes | Yes |

| Induction of Withdrawal Symptoms | Yes | No |

Efficacy in Opioid Overdose Management

This compound has shown promise in managing opioid overdoses, particularly in cases involving potent opioids like fentanyl. A study demonstrated that this compound could reverse respiratory depression caused by fentanyl without inducing aversive behaviors commonly associated with traditional naloxone treatment . This characteristic is crucial as it may reduce the risk of relapse in individuals recovering from opioid dependence.

Case Study: Fentanyl-Induced Respiratory Depression

In a controlled study involving rats, those treated with this compound did not exhibit significant aversion to the treatment compartment post-administration, unlike those treated with standard naloxone . This suggests that this compound could be a safer alternative for reversing respiratory depression without the negative side effects associated with withdrawal.

Side Effects and Safety Profile

While naloxone is widely used to counteract opioid overdose, it can precipitate withdrawal symptoms in opioid-dependent individuals. In contrast, this compound has been shown to reverse opioid-induced respiratory depression and antinociception without causing significant withdrawal symptoms . A study involving 20 patients who were opioid-naïve indicated that while some discomfort was reported post-naloxone administration (including headache and nausea), these effects were notably less severe with this compound .

Research Findings

Recent studies have provided insights into the broader implications of using this compound:

- Neurogenesis : Naloxone has been implicated in promoting neurogenesis through receptor-independent mechanisms, suggesting potential applications beyond opioid antagonism .

- Respiratory Effects : this compound effectively reversed respiratory depression induced by chronic morphine administration, highlighting its utility in clinical settings where opioid overdoses are prevalent .

Eigenschaften

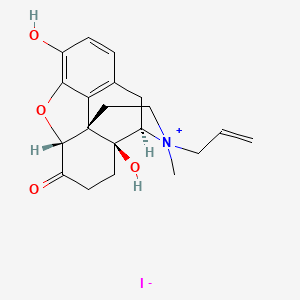

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.HI/c1-3-9-21(2)10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12;/h3-5,15,18,24H,1,6-11H2,2H3;1H/t15-,18+,19+,20-,21?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICONPJDAXITIPI-UXYWFNEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC=C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC=C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93302-47-7 | |

| Record name | Naloxone methiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.